Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-
CAS No.:
Cat. No.: VC18482549
Molecular Formula: C7H8N3O4-
Molecular Weight: 198.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N3O4- |
|---|---|
| Molecular Weight | 198.16 g/mol |
| IUPAC Name | N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide |
| Standard InChI | InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1 |
| Standard InChI Key | PEEZVUHEUONSRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is systematically named N-(5-nitro-1-oxido-2-pyridinyl)acetamide, reflecting its pyridine core substituted at the 2-position with an acetamide group and at the 5-position with a nitro group, alongside an N-oxide moiety at the 1-position. Alternative designations include Acetamide, N-(5-nitro-1-oxido-2-pyridinyl)- (9CI) and the vendor-specific identifier EVT-13929304 .
CAS Registry and Molecular Formula
Two CAS numbers are associated with this compound:
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CAS 5093-64-1: Molecular formula C₇H₇N₃O₄ (molecular weight: 181.149 g/mol).
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CAS 6654-82-6: Molecular formula C₇H₈N₃O₄⁻ (molecular weight: 198.156 g/mol) .
The discrepancy in molecular formulas and weights suggests potential differences in protonation states or counterion associations. The anionic form (C₇H₈N₃O₄⁻) may arise from deprotonation of the N-oxide group under specific conditions.
Synthesis and Manufacturing
Industrial Production
The compound is commercially available from suppliers like EvitaChem and VulcanChem, indicating scalable synthesis. Industrial processes likely optimize yield (>75%) through recrystallization from ethanol-water mixtures.
Molecular Structure and Physicochemical Properties
Structural Features
Key functional groups and their electronic effects:
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Nitro Group (-NO₂): Strong electron-withdrawing meta-directing group, reducing pyridine ring electron density.
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N-Oxide (N→O): Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
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Acetamide (-NHCOCH₃): Provides hydrogen-bond donor/acceptor sites, critical for molecular recognition in pharmacological contexts.
Table 1: Key Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Pyridine ring substitution | 1-oxido, 2-acetamide, 5-nitro | |
| Tautomerism | Possible N-oxide resonance |
Physical Properties
Reported data is limited, but general trends for nitro-aromatic N-oxides include:
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Melting Point: Estimated 180–200°C (decomposition may occur due to nitro group instability).
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Solubility: Moderate in polar solvents (e.g., DMSO, methanol); low in nonpolar solvents.
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Stability: Sensitive to light and heat; storage at 2–8°C recommended.
Reactivity and Functional Transformations
Electrophilic and Nucleophilic Reactions
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 5-amino derivatives.
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N-Oxide Reactions: Participation in cycloadditions or as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura).
Acetamide Modifications
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Hydrolysis: Acidic or basic conditions cleave the amide bond to form 5-nitro-2-aminopyridine N-oxide.
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Alkylation/Acylation: The amide nitrogen may undergo further derivatization to enhance lipophilicity.
Applications in Research and Industry
Pharmaceutical Intermediate
Used in synthesizing:
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Anticancer Agents: Nitro-substituted heterocycles are explored for DNA intercalation .
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CNS Modulators: Pyridine N-oxides show blood-brain barrier penetration .
Material Science
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Coordination Polymers: N-Oxide groups bind transition metals (e.g., Cu²⁺) for catalytic frameworks.
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